1H-1,2,4-Triazole-1-butanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

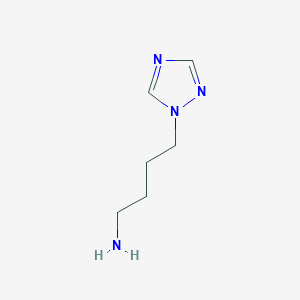

1H-1,2,4-Triazole-1-butanamine is a heterocyclic compound containing a triazole ring and a butanamine side chain

準備方法

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-1-butanamine can be synthesized through several methods. One common approach involves the substitution reaction between substituted benzyl bromides and 1H-1,2,4-triazole . Another method includes the reaction between 1,4-dibromobutane and phenol, followed by further substitution reactions . These reactions typically require controlled conditions such as specific temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.

化学反応の分析

Types of Reactions: 1H-1,2,4-Triazole-1-butanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, strong bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can produce amine derivatives.

科学的研究の応用

1H-1,2,4-Triazole-1-butanamine has a wide range of applications in scientific research:

作用機序

The mechanism by which 1H-1,2,4-Triazole-1-butanamine exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring’s nitrogen atoms play a crucial role in stabilizing intermediates during these interactions .

類似化合物との比較

1H-1,2,4-Triazole-1-butanamine can be compared with other triazole derivatives such as:

1H-1,2,3-Triazole: Known for its use in click chemistry and as a pharmacophore in drug design.

1H-1,2,4-Triazole: Similar in structure but differs in the position of nitrogen atoms, affecting its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for further study and development.

生物活性

1H-1,2,4-Triazole-1-butanamine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiparasitic, and potential therapeutic effects, supported by case studies and research findings.

Overview of 1H-1,2,4-Triazoles

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The 1H-1,2,4-triazole structure is particularly significant due to its ability to interact with various biological targets. Compounds in this class have been investigated for their potential as pharmaceuticals due to their broad-spectrum biological activity.

Antimicrobial Activity

1H-1,2,4-Triazole derivatives have shown significant antimicrobial properties. A study indicated that compounds with the triazole ring exhibit multidirectional biological activity against various pathogens:

- Bacterial Activity : Research demonstrated that 1H-1,2,4-triazoles possess notable antibacterial effects against Gram-positive bacteria such as Bacillus subtilis, with selectivity against resistant strains . The introduction of substituents like bromine at specific positions enhanced their efficacy.

- Fungal Activity : Triazoles are widely used as antifungal agents. They inhibit the synthesis of ergosterol in fungal cell membranes, making them effective against a range of fungal infections.

Antiparasitic Activity

Recent studies have highlighted the potential of triazole derivatives in treating parasitic diseases:

- Trypanosomiasis : A series of 3-nitro-1H-1,2,4-triazole-based compounds were evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds exhibited IC50 values ranging from 40 nM to 1.97 µM with selectivity indices (SI) as high as 1320 . Notably, one compound demonstrated significant in vivo efficacy at low doses (2 mg/kg/day) over an extended treatment period .

The biological activity of 1H-1,2,4-triazole derivatives is often attributed to their ability to interact with specific molecular targets:

- Enzyme Inhibition : Triazoles have been shown to inhibit enzymes critical for pathogen survival. For example, they can inhibit DNA gyrase in bacteria, leading to disrupted DNA replication and cell death .

- Receptor Binding : Certain triazole derivatives exhibit high binding affinity for human receptors such as the corticotropin-releasing factor receptor (CRF1), indicating potential therapeutic applications in stress-related disorders .

Case Studies and Research Findings

Several studies provide insights into the effectiveness and application of 1H-1,2,4-triazole derivatives:

| Study | Compound | Target Pathogen | IC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Chen et al. (2013) | NTLA-1 | T. cruzi | 0.14 | >200 |

| Gall et al. (2022) | Various triazoles | Bacillus subtilis | <10 | Not specified |

| Romagnoli et al. (2010) | Compound 27b | Endothelial cells | N/A | N/A |

These findings underscore the potential of triazole derivatives not only in treating infections but also in modulating cellular processes relevant to cancer and inflammation.

特性

IUPAC Name |

4-(1,2,4-triazol-1-yl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c7-3-1-2-4-10-6-8-5-9-10/h5-6H,1-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGUMQCGJDHHNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402621 |

Source

|

| Record name | 1H-1,2,4-Triazole-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100468-21-1 |

Source

|

| Record name | 1H-1,2,4-Triazole-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。